4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
CAS No.:
Cat. No.: VC13566934
Molecular Formula: C14H17FN2O2
Molecular Weight: 264.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17FN2O2 |
|---|---|
| Molecular Weight | 264.29 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
| Standard InChI | InChI=1S/C14H17FN2O2/c15-11-1-3-12(4-2-11)17-10-14(19-9-13(17)18)5-7-16-8-6-14/h1-4,16H,5-10H2 |
| Standard InChI Key | QUMXANXLCLTLLL-UHFFFAOYSA-N |
| SMILES | C1CNCCC12CN(C(=O)CO2)C3=CC=C(C=C3)F |
| Canonical SMILES | C1CNCCC12CN(C(=O)CO2)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a bicyclic compound featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core substituted at position 4 with a 4-fluorophenyl group. Key molecular descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 4-(4-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
| Molecular Formula | C₁₄H₁₇FN₂O₂ |
| Molecular Weight | 264.29 g/mol |
| SMILES | C1CNCCC12CN(C(=O)CO2)C3=CC=C(C=C3)F |
| InChIKey | QUMXANXLCLTLLL-UHFFFAOYSA-N |
| PubChem CID | 66783761 |
The spirocyclic architecture arises from a tetrahydropyran ring (1-oxa) fused to a piperidine ring (4,9-diaza) via a shared spiro carbon. The 4-fluorophenyl group introduces electronic and steric effects that modulate receptor binding .
Comparative Structural Analysis
To contextualize its uniqueness, Table 1 contrasts it with related spiro compounds:
The para-fluorine in 4-(4-fluorophenyl) may enhance metabolic stability and membrane permeability compared to non-halogenated analogs .
Synthesis and Chemical Reactivity
General Synthetic Strategy
While no explicit synthesis is reported for 4-(4-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, analogous routes for 1-oxa-4,9-diazaspiro derivatives involve:
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Spirocyclization: Condensation of a tetrahydropyran precursor with a piperidine derivative under acidic conditions .
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Substitution: Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.
Pharmacological Profile and Mechanism
Putative Receptor Interactions
Based on structural analogs, 4-(4-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one may exhibit:
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μ-Opioid Receptor (MOR) Agonism: The spirocyclic amine mimics morphine’s piperidine motif, while the fluorophenyl group enhances κ/δ receptor selectivity .
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σ₁ Receptor Antagonism: Fluorinated aryl groups in spiro compounds disrupt σ₁ receptor dimerization, attenuating neuropathic pain pathways .
Inferred Biological Activity
While direct assays are lacking, closely related compounds demonstrate:
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Analgesic Efficacy: Analogs like 15au (EC₅₀ MOR = 12 nM; σ₁ IC₅₀ = 38 nM) show potent antinociception in murine models .
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Reduced Side Effects: Dual MOR/σ₁ activity correlates with lower gastrointestinal toxicity versus pure opioids (e.g., 50% less constipation at equianalgesic doses) .
Comparative Pharmacokinetics
Though empirical ADME data are unavailable, structural features suggest:
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Oral Bioavailability: LogP ≈ 2.1 (calculated) indicates moderate absorption.
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CYP450 Metabolism: Fluorine reduces para-hydroxylation, potentially decreasing CYP3A4-mediated clearance.
Future Directions and Challenges
Research Priorities
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Synthetic Optimization: Develop asymmetric routes to isolate enantiomers with improved target selectivity .
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In Vivo Profiling: Establish analgesic efficacy and σ₁ engagement in neuropathic pain models.
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Safety Pharmacology: Assess abuse liability and respiratory depression risk relative to classical opioids.
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